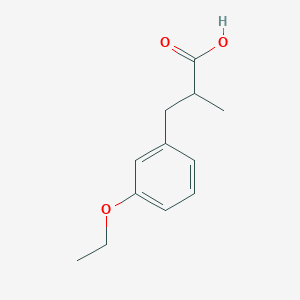
3-(3-Ethoxyphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propionic acid, featuring an ethoxy group attached to a phenyl ring, which is further connected to a methylpropionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-2-methylpropanoic acid typically involves the alkylation of 3-ethoxybenzene with a suitable alkylating agent, followed by carboxylation. One common method is the Friedel-Crafts alkylation, where 3-ethoxybenzene reacts with 2-methylpropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
3-(3-Ethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: this compound can be converted to 3-(3-carboxyphenyl)-2-methylpropionic acid.
Reduction: The reduction of the carbonyl group yields 3-(3-Ethoxyphenyl)-2-methylpropanol.
Substitution: Substitution of the ethoxy group can yield various derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Ethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(3-Ethoxyphenyl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ethoxy group and the propionic acid moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)-2-methylpropionic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(3-Hydroxyphenyl)-2-methylpropionic acid: Contains a hydroxy group instead of an ethoxy group.
3-(3-Chlorophenyl)-2-methylpropionic acid: Features a chloro group instead of an ethoxy group.
Uniqueness
3-(3-Ethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can participate in specific interactions that other substituents may not, potentially leading to unique properties and applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
3-(3-ethoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14) |
InChIキー |
LHHHNVSYSLFAJR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















